D2-Like Receptor Subtype Selectivity Advantage
In a direct head-to-head radioligand binding study using HEK-293 cells stably expressing human D2LR, D2SR, D3R, and D4.4R, dopamine consistently exhibited higher affinity than norepinephrine across all D2-like receptor subtypes. The dopamine-norepinephrine Ki ratio (NE/DA) ranged from 3.9 at D2LR to 14.3 at D3R, demonstrating that dopamine is the cognate high-affinity endogenous ligand for this receptor family [1]. This receptor-level differentiation is critical for assays where D3R or D4R signaling is the primary endpoint.
| Evidence Dimension | Binding affinity (Ki) at human dopamine D2-like receptor subtypes |
|---|---|
| Target Compound Data | D2LR: Ki = 16 ± 4 nM; D2SR: Ki = 12.5 ± 3.1 nM; D3R: Ki = 3 ± 1 nM; D4.4R: Ki = 6.4 ± 2.0 nM |
| Comparator Or Baseline | Norepinephrine: D2LR Ki = 62 ± 17 nM; D2SR Ki = 75 ± 10 nM; D3R Ki = 43 ± 15 nM; D4.4R Ki = 68 ± 25 nM |
| Quantified Difference | NE/DA Ki ratio: D2LR = 3.9; D2SR = 6; D3R = 14.3; D4.4R = 10.6 (dopamine 4- to 14-fold higher affinity) |
| Conditions | Radioligand binding competition assays in stably transfected HEK-293 cells; [³H]spiperone or [³H]7-OH-DPAT as radioligands |
Why This Matters
For receptor pharmacology studies or D2-like-targeted screening assays, substituting norepinephrine for dopamine would require 4- to 14-fold higher concentrations to achieve equivalent receptor occupancy, fundamentally altering experimental design and data interpretation.
- [1] Sánchez-Soto M, Bonifazi A, Cai NS, et al. Evidence for Noncanonical Neurotransmitter Activation: Norepinephrine as a Dopamine D2-Like Receptor Agonist. Molecular Pharmacology. 2016;89(4):457-466. Table 1. doi:10.1124/mol.115.101808 View Source
